molecular formula C10H11BrO2 B6157324 2-(4-bromo-3-methylphenyl)propanoic acid CAS No. 1509008-41-6

2-(4-bromo-3-methylphenyl)propanoic acid

Cat. No.: B6157324
CAS No.: 1509008-41-6
M. Wt: 243.1
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Description

2-(4-Bromo-3-methylphenyl)propanoic acid (C₁₀H₁₁BrO₂; molecular weight: 250.66 g/mol, CAS 1314671-45-8) is a substituted propanoic acid derivative featuring a phenyl ring with bromine at the para (4th) position and a methyl group at the meta (3rd) position . This structural configuration places it within a broader class of arylpropanoic acids, which are known for diverse applications in pharmaceuticals, agrochemicals, and material science.

Properties

CAS No.

1509008-41-6

Molecular Formula

C10H11BrO2

Molecular Weight

243.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanistic Insights

Bromination is typically performed using liquid bromine (Br₂) in acetic acid at 60–80°C for 6–12 hours. The carboxylic acid group deactivates the aromatic ring, necessitating a Lewis acid catalyst such as iron(III) bromide (FeBr₃) to polarize bromine and facilitate electrophilic attack. The methyl group acts as an ortho/para director, with steric effects favoring para substitution.

Example Protocol

  • Substrate : 3-Methylphenylpropanoic acid (1.0 equiv)

  • Catalyst : FeBr₃ (0.1 equiv)

  • Solvent : Glacial acetic acid (5 vol)

  • Temperature : 70°C, reflux

  • Yield : 85–92%

Challenges and Solutions

  • Regioselectivity : Competing ortho bromination (5–8%) is minimized by using excess Br₂ (1.2 equiv).

  • Purification : Crude product is washed with sodium thiosulfate to remove residual bromine, followed by recrystallization from ethanol/water (3:1).

Hydrolysis of 2-(4-Bromo-3-methylphenyl)propanenitrile

This two-step approach avoids direct bromination by first synthesizing a nitrile intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Synthesis of the Nitrile Precursor

The nitrile intermediate is prepared via Friedel-Crafts alkylation of 4-bromo-3-methyltoluene with acrylonitrile in the presence of aluminum chloride (AlCl₃) :

4-Bromo-3-methyltoluene+CH₂=CHCNAlCl₃2-(4-Bromo-3-methylphenyl)propanenitrile\text{4-Bromo-3-methyltoluene} + \text{CH₂=CHCN} \xrightarrow{\text{AlCl₃}} \text{2-(4-Bromo-3-methylphenyl)propanenitrile}

Reaction Conditions

  • Temperature : 0–5°C (exotherm control)

  • Solvent : Dichloromethane (DCM)

  • Yield : 78–85%

Acidic Hydrolysis

The nitrile is hydrolyzed to the carboxylic acid using concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) under reflux:

2-(4-Bromo-3-methylphenyl)propanenitrileHCl, H₂O2-(4-Bromo-3-methylphenyl)propanoic acid\text{2-(4-Bromo-3-methylphenyl)propanenitrile} \xrightarrow{\text{HCl, H₂O}} \text{2-(4-Bromo-3-methylphenyl)propanoic acid}

Optimized Parameters

  • Acid Concentration : 6M HCl

  • Temperature : 100–105°C

  • Time : 8–10 hours

  • Yield : 90–95%

Multi-Step Synthesis via Halogen Exchange

For substrates where direct bromination is impractical, halogen exchange reactions using lithium-halogen exchange or Ullmann coupling offer alternatives.

Lithium-Bromine Exchange

A pre-functionalized propanoic acid derivative undergoes lithiation followed by quenching with bromine (Br₂) :

  • Lithiation :

    2-(3-Methylphenyl)propanoic acidn-BuLiLithium enolate\text{2-(3-Methylphenyl)propanoic acid} \xrightarrow{\text{n-BuLi}} \text{Lithium enolate}
  • Bromination :

    Lithium enolate+Br₂2-(4-Bromo-3-methylphenyl)propanoic acid\text{Lithium enolate} + \text{Br₂} \rightarrow \text{this compound}

Key Advantages

  • High functional group tolerance.

  • No requirement for directing groups.

Industrial-Scale Production and Optimization

Industrial methods prioritize cost efficiency and minimal waste. A patented continuous-flow process achieves 95% yield with the following features:

Continuous Bromination Reactor

  • Residence Time : 2–4 minutes

  • Catalyst : Heterogeneous FeBr₃ on silica gel

  • Solvent Recovery : >99% acetic acid recycled via distillation.

Environmental Considerations

  • Waste Streams : Brominated byproducts are treated with activated carbon adsorption.

  • Energy Use : 30% reduction via heat integration.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Direct Bromination85–9298–99120–150High
Nitrile Hydrolysis90–9597–98200–220Moderate
Halogen Exchange75–8095–97300–350Low

Key Takeaways :

  • Direct bromination is optimal for large-scale production due to lower costs.

  • Nitrile hydrolysis offers higher yields but requires toxic intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-methylphenylpropanoic acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-bromo-3-methylbenzoic acid.

    Reduction: Formation of 3-methylphenylpropanoic acid.

    Substitution: Formation of 2-(4-methoxy-3-methylphenyl)propanoic acid.

Scientific Research Applications

2-(4-Bromo-3-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(4-bromo-3-methylphenyl)propanoic acid, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Applications/Notes
This compound (Target) Br (4), CH₃ (3), propanoic acid (2) C₁₀H₁₁BrO₂ 250.66 1314671-45-8 Structural analog of NSAIDs; potential bioactivity inferred from halogenated analogs .
2-(4-Chlorophenyl)propanoic acid Cl (4), propanoic acid (2) C₉H₉ClO₂ 184.62 (calc.) 105879-62-7 Similar to brominated analogs but with reduced steric bulk; used in chemical synthesis .
3-(4-Bromophenyl)propanoic acid Br (4), propanoic acid (3) C₉H₉BrO₂ 229.07 (calc.) 1643-30-7 Propanoic acid at position 3; differs in regiochemistry, affecting molecular conformation .
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid Br (3), C₂H₅ (4), CH₃ (propanoic acid α-C) C₁₂H₁₄BrO₂ ~269.15 (calc.) Not provided Ethyl and bromo substituents alter steric and electronic properties; research applications .
3-(5-Bromo-2-methoxyphenyl)propanoic acid Br (5), OCH₃ (2), propanoic acid (3) C₁₀H₁₀BrO₃ 257.09 (calc.) Not provided Methoxy group enhances polarity; used in research and development .
2-(2,4,5-Trichlorophenoxy)propanoic acid (Silvex) Cl (2,4,5), phenoxy group C₉H₇Cl₃O₃ 269.51 93-72-1 Banned pesticide due to toxicity; phenoxy backbone differs from phenylpropanoic acids .
Ibuprofen (NSAID reference) Isobutyl (4), propanoic acid (2) C₁₃H₁₈O₂ 206.28 15687-27-1 Clinically approved NSAID; demonstrates anti-inflammatory and microalgal growth inhibition .

Key Structural and Functional Insights

Methyl groups (e.g., at position 3 in the target compound) improve lipophilicity, which may facilitate membrane permeability in pharmacological contexts .

Regiochemical Differences: Propanoic acid placement (position 2 vs. 3) significantly alters molecular geometry. For example, 3-(4-bromophenyl)propanoic acid (propanoic acid at position 3) adopts a distinct conformation compared to the target compound, likely affecting interactions with enzymes or receptors .

Functional Group Variations: Methoxy groups (e.g., in 3-(5-bromo-2-methoxyphenyl)propanoic acid) introduce hydrogen-bonding capabilities, altering solubility and reactivity compared to alkyl-substituted analogs . Phenoxy-based compounds (e.g., Silvex) diverge entirely from phenylpropanoic acids in backbone structure, leading to distinct environmental and toxicological profiles .

Comparison with NSAIDs: The target compound shares a propanoic acid core with ibuprofen but lacks the isobutyl group critical for cyclooxygenase (COX) inhibition. This suggests divergent pharmacological mechanisms, though halogenation may confer unique bioactivity .

Research Findings and Implications

  • Microalgal Growth Inhibition: NSAIDs like ibuprofen and diclofenac exhibit inhibitory effects on microalgae, suggesting halogenated phenylpropanoic acids (including the target compound) may similarly disrupt microbial pathways .
  • Antimicrobial Potential: Cinnamic acid derivatives (structurally related to phenylpropanoic acids) demonstrate antibacterial and antifungal activity, implying that bromine and methyl substituents in the target compound could enhance such properties .
  • Toxicity Considerations : Halogenated compounds (e.g., Silvex) highlight the importance of substituent selection; bromine’s persistence in the environment necessitates careful evaluation of the target compound’s ecotoxicological impact .

Q & A

Synthesis and Optimization

Q1. What synthetic routes are effective for producing 2-(4-bromo-3-methylphenyl)propanoic acid with high regioselectivity? A1. The compound can be synthesized via bromination of 3-methylphenylpropanoic acid using bromine (Br₂) in the presence of FeBr₃ as a Lewis acid catalyst. Controlled temperatures (40–60°C) minimize di-substitution byproducts. Post-reaction, acid-base extraction (using 1M NaOH and HCl) isolates the product, followed by recrystallization in ethanol/water for purity (>95%). Monitoring via TLC (silica gel, hexane:ethyl acetate 3:1) ensures reaction progression .

Functionalization Strategies

Q2. How can the bromine substituent in this compound be modified for further derivatization? A2. The bromine atom is amenable to:

  • Nucleophilic Aromatic Substitution (SNAr): Use NaNH₂ in DMF at 120°C to introduce amines or alkoxides.
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) yields biaryl derivatives.
    The methyl group at C3 enhances para-directing effects, requiring kinetic studies to optimize substituent positioning .

Analytical Characterization

Q3. Which spectroscopic methods reliably confirm the structure and purity of this compound? A3.

  • NMR: ¹H NMR (CDCl₃) shows the methyl group as a singlet at δ 2.3 ppm and aromatic protons as a doublet (J = 8.5 Hz) at δ 7.4–7.6 ppm. ¹³C NMR confirms the carboxylic carbon at δ 175 ppm.
  • HRMS: Exact mass [M+H]⁺ = 257.9842 (C₁₀H₁₁BrO₂).
  • HPLC: Purity >98% using a C18 column (ACN:H₂O:0.1% TFA, 70:30) with UV detection at 254 nm .

Biological Activity Profiling

Q4. What methodologies assess the anti-inflammatory potential of this compound? A4.

  • In vitro COX-1/COX-2 Inhibition: ELISA-based assays using purified enzymes (IC₅₀ determination).
  • Macrophage Models: LPS-induced TNF-α suppression in RAW 264.7 cells (dose-response 10–100 µM).
  • SAR Studies: Compare with analogs (e.g., 3-(2-bromo-4-fluorophenyl)propanoic acid) to identify critical substituents for activity .

Stability and Degradation Pathways

Q5. How does this compound degrade under thermal or photolytic conditions? A5.

  • Thermal Stability: TGA reveals decomposition onset at 210°C.
  • Photodegradation: UV exposure (254 nm, 24h) in methanol cleaves the C-Br bond, forming 3-methylphenylpropanoic acid (LC-MS confirmation). Stabilize with 0.1% BHT in amber vials at 4°C .

Computational Modeling

Q6. How can molecular docking predict interactions between this compound and target enzymes? A6.

  • Docking (AutoDock Vina): The compound’s DFT-optimized structure is docked into COX-2 (PDB: 1CX2). Bromine participates in halogen bonding with Leu352.
  • MD Simulations (GROMACS): 100-ns trajectories calculate binding free energy (MM-PBSA: −45.2 ± 3.1 kJ/mol), validating stability .

Crystallography and Conformational Analysis

Q7. What challenges arise in crystallizing this compound, and how are they resolved? A7. Hydrogen bonding between carboxylic groups promotes polymorphism. Single crystals form via slow evaporation (ethanol/water, 4°C). Synchrotron X-ray diffraction resolves Br and methyl positions (space group P2₁/c, R-factor <5%) .

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